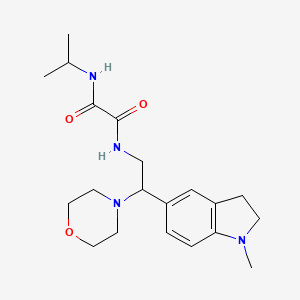

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O3/c1-14(2)22-20(26)19(25)21-13-18(24-8-10-27-11-9-24)15-4-5-17-16(12-15)6-7-23(17)3/h4-5,12,14,18H,6-11,13H2,1-3H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVRQYQKQVUXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology and pharmacology. This article aims to detail its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by an oxalamide backbone, morpholino group, and an indoline moiety. Its molecular formula is , with a molecular weight of approximately 329.43 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of Tumor Growth : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. It has been observed to downregulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for tumorigenesis .

- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and cell death .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

| Study | Cell Line | Concentration (µM) | Effect Observed | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung) | 10 | 50% inhibition of growth | |

| Study 2 | MCF7 (Breast) | 15 | Induction of apoptosis (70%) | |

| Study 3 | HeLa (Cervical) | 20 | G1 phase arrest |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Lung Cancer : A study involving A549 cells demonstrated that treatment with the compound led to significant tumor growth inhibition in xenograft models. The results indicated a dose-dependent response with notable reductions in tumor size after two weeks of treatment .

- Breast Cancer Research : In MCF7 cell lines, the compound was found to induce apoptosis significantly, as evidenced by increased levels of cleaved PARP and caspase-3 activation. This suggests its potential as a therapeutic agent in breast cancer treatment .

- Mechanistic Insights : Further investigations revealed that this compound modulates key proteins involved in cell cycle regulation, particularly affecting cyclin D and CDK4 levels, leading to G1 phase arrest in HeLa cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide with structurally or functionally related oxalamide derivatives and heterocyclic compounds.

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

*Molecular formula inferred: Likely C23H31N5O3 (isopropyl: C3H7, morpholinoethyl: C6H12NO, 1-methylindolin-5-yl: C9H10N).

Key Comparisons:

Backbone Flexibility vs. In contrast, the target compound’s indoline and morpholine groups introduce rigidity and polarity, which may improve metabolic stability compared to S335.

Heterocyclic Substituents :

- Morpholine vs. Pyrrolidine : The morpholine ring in the target compound (vs. pyrrolidine in ) introduces an oxygen atom, increasing polarity and aqueous solubility. Morpholine derivatives are often used to improve pharmacokinetics (e.g., absorption).

- Indoline vs. Isoxazole : The 1-methylindoline group (aromatic bicyclic system) in the target compound may enhance lipophilicity and membrane permeability compared to the 5-methylisoxazole in , which is smaller and more polar.

Pharmacological Activity: S336 is a documented umami receptor agonist, while the target compound’s activity remains uncharacterized. The bis-imidazolidinone derivative has phenolic and methoxy groups, which may confer antioxidant properties but likely reduce bioavailability due to high molecular weight and hydrogen-bonding capacity.

Synthetic Complexity: The target compound’s synthesis likely requires N-alkylation and cyclization steps (analogous to ), while S336 and the bis-imidazolidinone compound involve simpler acylation or multi-component reactions.

Research Findings and Implications

- Morpholine’s Role: Morpholinoethyl groups (as in the target compound and ) are frequently employed in drug design to balance solubility and bioavailability. The oxygen in morpholine may also participate in hydrogen bonding with biological targets.

- Indoline Derivatives: The 1-methylindolin-5-yl group is structurally analogous to bioactive indole derivatives, which often interact with serotonin receptors or kinase enzymes.

- Oxalamide Scaffold : The oxalamide moiety is versatile, enabling diverse substitutions for tuning receptor affinity and selectivity. For example, S336’s pyridyl and dimethoxybenzyl groups optimize umami receptor binding , while the target compound’s bulkier substituents may target distinct pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.